Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate
Overview
Description
“Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H12ClNO3 . It is also known as "3-Pyridinecarboxylic acid, 5-chloro-2-(1-methylethoxy)-, methyl ester" . The molecular weight of this compound is 229.66 g/mol .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . The molecular weight of this compound is 229.66 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Epigenetic Modifications and Drug Synthesis
- DNA Methyltransferase Inhibitors : Studies highlight the role of DNA methyltransferase inhibitors in modulating epigenetic changes, with implications for cancer treatment. These inhibitors, including analogs of nucleoside deoxycitidine, show promise in restoring suppressor gene expression and exerting antitumor effects (Goffin & Eisenhauer, 2002).
Biomaterials and Drug Delivery Systems
- Xylan Derivatives : Research on the chemical modification of xylan into biopolymer ethers and esters opens new avenues for biomaterials with specific properties, useful in drug delivery applications. The study of xylan esters, in particular, indicates their potential in forming nanoparticles for drug delivery (Petzold-Welcke et al., 2014).
Synthesis of Pharmaceutical Compounds
- Antithrombotic Drug Synthesis : The synthesis of (S)-clopidogrel, a potent antiplatelet and antithrombotic drug, is an area of active research. Various synthetic methodologies for (S)-clopidogrel have been reviewed, emphasizing the importance of efficient synthesis processes for pharmaceutical applications (Saeed et al., 2017).
Environmental and Toxicological Studies
- Environmental Epigenetics : The study of environmental epigenetics, particularly the role of 5-hydroxymethylcytosine in DNA demethylation, sheds light on the genetic response to environmental factors and its implications for cancer research (Efimova et al., 2020).
Metabolic Pathways in Plant Defense
- Plant Defense Mechanisms : Research into pyrroline-5-carboxylate metabolism in plants indicates its significance in defense against pathogens. This area of study is crucial for understanding how plants respond to environmental stress and infection, with potential implications for agriculture and food security (Qamar et al., 2015).
Properties
IUPAC Name |
methyl 5-chloro-2-propan-2-yloxypyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)15-9-8(10(13)14-3)4-7(11)5-12-9/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFBCOUXQHKTJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156710 | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-(1-methylethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-05-7 | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-(1-methylethoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-(1-methylethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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